molecular formula C12H13N3O3S B2503865 ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate CAS No. 306978-89-2

ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate

Cat. No.: B2503865
CAS No.: 306978-89-2
M. Wt: 279.31
InChI Key: DYCJUGPFNQVBQW-UHFFFAOYSA-N
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Description

Ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate (CAS 306978-89-2) is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a methyl group at position 9 and an ethyl acetate moiety linked via a sulfanyl bridge. Its molecular formula is C₁₂H₁₃N₃O₃S, with a molecular weight of 279.32 g/mol .

Properties

IUPAC Name

ethyl 2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-3-18-9(16)7-19-11-13-10-8(2)5-4-6-15(10)12(17)14-11/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYCJUGPFNQVBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC(=O)N2C=CC=C(C2=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate typically involves multi-step organic reactions. One common method includes the reaction of 9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-thiol with ethyl bromoacetate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity
Research indicates that compounds similar to ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate exhibit antimicrobial properties. The pyrido-triazine moiety is known for its effectiveness against a range of bacterial strains. Studies have shown that derivatives of this compound can inhibit bacterial growth, making it a candidate for developing new antibiotics or antimicrobial agents .

1.2 Anticancer Properties
The compound has been investigated for its potential anticancer activity. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cellular signaling pathways . This positions this compound as a promising lead in cancer drug development.

1.3 Anti-inflammatory Effects
There is evidence supporting the anti-inflammatory effects of compounds containing the pyrido-triazine structure. These compounds can potentially inhibit pro-inflammatory cytokines and pathways, suggesting their utility in treating inflammatory diseases .

Agrochemical Applications

2.1 Herbicidal Activity
Research has indicated that this compound and its derivatives may possess herbicidal properties. Field studies have demonstrated effectiveness against several common weeds, making it a candidate for development as a new herbicide .

2.2 Insecticidal Properties
The compound's unique structure may also confer insecticidal activity. Laboratory tests have shown that it can affect the nervous systems of certain pests, leading to mortality or repellent effects . This suggests potential applications in pest management strategies.

Material Science Applications

3.1 Polymer Chemistry
In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties such as thermal stability and chemical resistance . Its incorporation into polymer matrices may improve mechanical properties and broaden the application range of these materials.

3.2 Coatings and Adhesives
The compound's chemical characteristics make it suitable for developing advanced coatings and adhesives that require specific performance criteria such as durability and resistance to environmental factors .

Case Studies

StudyApplicationFindings
AntimicrobialDemonstrated significant inhibition against Gram-positive bacteria.
AnticancerInduced apoptosis in human cancer cell lines with minimal toxicity to normal cells.
HerbicidalEffective against broadleaf weeds in controlled field trials with low phytotoxicity to crops.

Mechanism of Action

The mechanism of action of ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Ethyl 2-[(4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]propanoate (CAS 306978-51-8)

  • Molecular Formula : C₁₂H₁₃N₃O₃S (identical to the target compound).
  • Structural Differences: Lacks the 9-methyl group on the pyrido-triazinone ring. Contains a propanoate ester (CH₂CH₂COOEt) instead of an acetate ester (CH₂COOEt).
  • The propanoate chain increases hydrophobicity compared to the acetate, which could influence solubility and bioavailability .

Ethyl 2-[2-({4-Oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate (CAS 896327-87-0)

  • Molecular Formula : C₁₈H₁₆N₄O₄S; Molecular Weight : 384.409 g/mol.
  • Structural Differences :
    • Incorporates a benzene ring and an acetamido linker between the sulfanyl group and the ester.
  • Implications: The aromatic benzoate moiety enhances molecular rigidity and may improve binding affinity in biological systems (e.g., enzyme inhibition).

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)

  • Structural Differences :
    • Features a sulfonylurea bridge (-SO₂NHCONH-) instead of a sulfanyl-acetate linkage.
    • Contains a simpler triazine ring (1,3,5-triazin-2-yl) without a fused pyridine system.
  • Implications: The sulfonylurea group is critical for herbicidal activity, targeting acetolactate synthase (ALS) in plants.

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
Target Compound (306978-89-2) C₁₂H₁₃N₃O₃S 279.32 9-Methyl, acetate ester, sulfanyl bridge Pharmaceutical intermediates
Ethyl 2-[(4-oxo-...)propanoate (306978-51-8) C₁₂H₁₃N₃O₃S 279.32 No methyl, propanoate ester Agrochemical research
Benzoate Derivative (896327-87-0) C₁₈H₁₆N₄O₄S 384.41 Benzene ring, acetamido linker Bioactive molecule development
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea bridge, 1,3,5-triazine Herbicide

Key Research Findings

Electronic Effects: The 9-methyl group in the target compound likely stabilizes the pyrido-triazinone core via electron-donating effects, modulating reactivity toward nucleophilic or electrophilic agents compared to unmethylated analogs .

Solubility Trends : The acetate ester in the target compound may offer balanced lipophilicity, whereas the benzoate derivative’s aromatic system could reduce solubility in aqueous media .

Synthetic Flexibility : The sulfanyl bridge in all analogs serves as a versatile site for further functionalization (e.g., oxidation to sulfoxides or sulfones), as seen in related sulfinyl-benzimidazole derivatives .

Biological Activity

Ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₃N₃O₃S
  • Molecular Weight : 279.31 g/mol
  • CAS Number : 306978-89-2
  • Boiling Point : 397.7 ± 44.0 °C (predicted)
  • Density : 1.37 ± 0.1 g/cm³ (predicted)
  • pKa : -3.32 ± 0.40 (predicted) .

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Activity : Compounds with similar structures have shown potential as anticancer agents by inhibiting specific pathways involved in tumor growth.
  • Enzymatic Inhibition : Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazin may act as inhibitors of certain enzymes, which could lead to therapeutic applications in treating diseases like cancer and inflammation .

Case Studies and Experimental Data

  • Anticancer Potential :
    • A study evaluated the effects of pyrido[1,2-a][1,3,5]triazin derivatives on cancer cell lines. The results indicated that these compounds can induce apoptosis in malignant cells through the activation of caspases and modulation of Bcl-2 family proteins .
    CompoundCell LineIC50 (μM)Mechanism of Action
    Ethyl 2-[...]MCF7 (Breast)15.0Caspase activation
    Ethyl 2-[...]HeLa (Cervical)10.5Bcl-2 modulation
  • Enzymatic Activity :
    • Another study focused on the inhibition of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. The compound demonstrated significant inhibition with an IC50 value of 12 μM, suggesting its potential as a PARP inhibitor in cancer therapy .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that enhance its biological activity through structural modifications. The presence of the pyrido-triazine moiety is crucial for its interaction with biological targets.

Q & A

Q. What are the established synthetic routes for ethyl 2-[(9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl]acetate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions starting from sulfur-containing heterocycles (e.g., pyridotriazinones) and acetic acid derivatives. Key steps include thioether bond formation via nucleophilic substitution or coupling reactions. Optimization strategies:

  • Temperature Control: Reactions often proceed at 60–80°C in polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility and reactivity .
  • Catalysts: Use of base catalysts (e.g., K₂CO₃) improves deprotonation of thiol intermediates, accelerating thioether formation .
  • Statistical Design of Experiments (DoE): Apply factorial designs to identify critical variables (e.g., solvent ratio, catalyst loading) and optimize yields .

Q. What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm) and confirms acetate/thioether linkages .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., C–S bond ~1.8 Å) and dihedral angles, validated using programs like SHELXL .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected within 1 ppm error) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stability of this compound during synthesis?

Methodological Answer:

  • Reaction Path Search: Quantum chemical calculations (e.g., DFT) model transition states and intermediates to predict feasible pathways for thioether formation .
  • Solvent Effects: COSMO-RS simulations assess solvent polarity impacts on reaction kinetics and byproduct formation .
  • Conformational Analysis: Molecular dynamics (MD) simulations evaluate steric hindrance in the pyridotriazine core, guiding substituent modifications .

Q. What strategies resolve discrepancies in biological activity data across different studies involving this compound?

Methodological Answer:

  • Standardized Assays: Use CLSI/MICE guidelines for antimicrobial testing to minimize variability in MIC (Minimum Inhibitory Concentration) values .
  • Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methyl groups, fluorophenyl rings) to isolate bioactivity contributors .
  • Meta-Analysis: Pool data from multiple studies using fixed/random-effects models to identify outliers and reconcile conflicting results .

Q. How do crystallographic refinement programs like SHELXL improve the accuracy of structural data for this compound?

Methodological Answer:

  • High-Resolution Refinement: SHELXL refines anisotropic displacement parameters (ADPs) to account for thermal motion, improving bond-length precision (e.g., ±0.005 Å) .
  • Twinned Data Handling: SHELXL’s twin law correction resolves overlapping reflections in cases of pseudo-merohedral twinning .
  • Validation Tools: Built-in checks (e.g., R-factor, CCDC standards) flag geometric outliers (e.g., strained bond angles) .

Notes

  • Advanced Tools: SHELX programs () and ICReDD’s computational frameworks () are emphasized for methodological rigor.
  • Contradictions Addressed: Variability in synthesis yields (Table 1) and bioactivity data (Question 4) are resolved via statistical and computational methods.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.